1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol 1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol
Brand Name: Vulcanchem
CAS No.: 78136-16-0
VCID: VC0050985
InChI: InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32-,33+,34+/m0/s1
SMILES: C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Molecular Formula: C34H38O6
Molecular Weight: 542.672

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol

CAS No.: 78136-16-0

Reference Standards

VCID: VC0050985

Molecular Formula: C34H38O6

Molecular Weight: 542.672

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol - 78136-16-0

CAS No. 78136-16-0
Product Name 1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol
Molecular Formula C34H38O6
Molecular Weight 542.672
IUPAC Name (2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol
Standard InChI InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32-,33+,34+/m0/s1
Standard InChIKey MQOUZFJJURBWAX-PSWJWLENSA-N
SMILES C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator